Ganaplacide

説明

特性

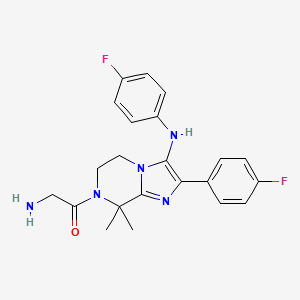

IUPAC Name |

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPRVECGWBHCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105307 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261113-96-5 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaplacide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaplacide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANAPLACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ganaplacide Action Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganaplacide (formerly KAF156) is a novel antimalarial agent belonging to the imidazolopiperazine class, currently in late-stage clinical development in combination with lumefantrine. Its unique mechanism of action, distinct from existing antimalarials, makes it a critical tool in the fight against drug-resistant malaria. This technical guide elucidates the core mechanism by which this compound exerts its parasiticidal effects on Plasmodium falciparum, the deadliest species of the malaria parasite.

Molecular Target and Mechanism of Action

This compound's primary mode of action is the disruption of the parasite's intracellular secretory pathway, a critical process for protein trafficking and export, which is essential for the parasite's survival and replication within human red blood cells.[1][2][3]

Targeting the Endoplasmic Reticulum and Protein Secretion

In vitro studies have demonstrated that this compound and its analogs, such as GNF179, induce significant stress on the endoplasmic reticulum (ER) of P. falciparum.[1][4] This is characterized by a noticeable expansion of the ER and disruption of the Golgi apparatus morphology.[5] The drug effectively inhibits protein trafficking, preventing the export of parasite proteins to the red blood cell surface, which is crucial for nutrient uptake and immune evasion.[1][6] This disruption of the secretory pathway ultimately leads to parasite death.

A key protein implicated as a potential direct target of this compound is Plasmodium falciparum SEY1 (PfSEY1) .[5][7] PfSEY1 is a dynamin-like GTPase that plays a crucial role in the homotypic fusion of ER membranes, a process essential for maintaining the structural integrity and function of the ER.[5]

The proposed mechanism involves the following steps:

-

Binding to PfSEY1: this compound's analog, GNF179, has been shown to bind to recombinant PfSEY1.[5]

-

Inhibition of GTPase Activity: This binding inhibits the GTPase activity of PfSEY1.[5]

-

Disruption of ER Architecture: The inhibition of PfSEY1 function leads to alterations in the morphology of the ER and Golgi apparatus.[5]

-

Blockade of Protein Trafficking: Consequently, the intracellular secretory pathway is disrupted, blocking the transport of essential proteins.[1][3]

-

Parasite Death: The inability to export proteins and maintain cellular homeostasis results in the death of the parasite.

Resistance Mechanisms

While PfSEY1 is a strong candidate for the direct target, resistance to this compound is not associated with mutations in the PfSEY1 gene. Instead, resistance is conferred by mutations in three other genes, all of which encode for proteins localized to the ER:[8][9][10][11]

-

PfCARL (Cyclic Amine Resistance Locus): A protein with seven transmembrane domains.[8][9]

-

PfACT (Acetyl-CoA Transporter): Responsible for transporting acetyl-CoA.[8][11]

-

PfUGT (UDP-galactose Transporter): Involved in the transport of UDP-galactose.[8][11]

It is hypothesized that these mutations do not prevent this compound from binding to its primary target but rather confer resistance through broader mechanisms that may involve modifications in fatty acid transport and membrane protein trafficking, compensating for the drug's effects.[3][4]

Quantitative Data on this compound Activity

This compound exhibits potent activity against various stages of P. falciparum, including strains resistant to current antimalarial drugs.

| Parameter | P. falciparum Strain(s) | Value | Reference(s) |

| IC50 (Asexual Stages) | Drug-sensitive and resistant strains | 3 - 11 nM | [4] |

| Median IC50 (Asexual Stages) | Ugandan clinical isolates | 13.8 nM | [12] |

| IC50 (Male Gametocytes) | Artemisinin-resistant isolates | Mean: 6.9 nM | [13] |

| IC50 (Female Gametocytes) | Artemisinin-resistant isolates | Mean: 47.5 nM | [13] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of advanced experimental techniques.

In Vitro Susceptibility Testing

-

SYBR Green I-based Assay: This is a high-throughput method used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against the asexual blood stages of P. falciparum.

-

Protocol Outline:

-

Synchronized parasite cultures are incubated with serial dilutions of the test compound for 72 hours.

-

SYBR Green I dye, which intercalates with DNA, is added to the wells.

-

Fluorescence is measured to quantify parasite growth inhibition relative to drug-free controls.[12]

-

-

Gametocytocidal Activity Assessment

-

P. falciparum Dual Gamete Formation Assay: This assay assesses the effect of compounds on the viability and function of mature male and female gametocytes.

-

Protocol Outline:

-

Mature stage V gametocytes are treated with the test compound.

-

Gametogenesis is induced, and the formation of male and female gametes is quantified.

-

The inhibition of gamete formation is used to determine the IC50 for gametocytocidal activity.[13]

-

-

Quiescent Stage Survival Assay (QSA)

-

QSA Protocol: This assay is used to evaluate the activity of drugs against dormant or quiescent parasite stages, which can be induced by artemisinin treatment.

-

Protocol Outline:

-

Ring-stage parasites are exposed to a high concentration of dihydroartemisinin (DHA) to induce quiescence.

-

The quiescent parasites are then incubated with the test compound.

-

After drug removal, parasite recrudescence is monitored to assess the compound's ability to kill the dormant parasites.[4][14]

-

-

Target Identification and Validation

-

Chemical Genetics and Proteomic Affinity Chromatography: These methods were employed with a chemical analog of this compound (GNF179) to identify potential protein targets by observing which parasite proteins bind to the compound.[5]

-

CRISPR-Cas9 Gene Editing: This technique was used to introduce specific mutations into the P. falciparum genome to validate the role of candidate genes in conferring drug resistance.[11]

-

Ultrastructure Expansion Microscopy: This advanced imaging technique was used to visualize the morphological changes in the parasite's ER and Golgi apparatus upon treatment with GNF179.[5]

Visualizations

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of this compound targeting PfSEY1 to disrupt the secretory pathway.

Experimental Workflow for Target Identification

Caption: Experimental workflow for identifying and validating this compound's molecular target.

Logical Relationship of Resistance Mechanisms

Caption: Logical relationship between this compound action and the emergence of resistance.

Conclusion

This compound represents a significant advancement in antimalarial drug development, with a novel mechanism of action that targets the intracellular secretory pathway of Plasmodium falciparum. By inhibiting the function of proteins crucial for ER integrity, such as the putative target PfSEY1, this compound disrupts essential cellular processes, leading to parasite death. This unique mode of action provides a powerful tool against drug-resistant malaria and underscores the importance of targeting novel parasite biology for the development of next-generation antimalarials. Further research will continue to refine our understanding of the precise molecular interactions and the full spectrum of its effects on the parasite.

References

- 1. researchgate.net [researchgate.net]

- 2. malariaworld.org [malariaworld.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. research.monash.edu [research.monash.edu]

- 11. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex vivo susceptibilities to this compound and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

KAF156 (Cipargamin): A Technical Deep Dive into its Discovery and Development

FOR IMMEDIATE RELEASE

Basel, Switzerland – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KAF156, also known as cipargamin or ganaplacide. Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated potent, fast-acting, and multi-stage activity against Plasmodium parasites, including artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global fight against malaria.

Discovery and Initial Identification

KAF156 was identified through a high-throughput phenotypic screening of over two million compounds from the Novartis compound library.[1] The screening aimed to identify molecules with activity against the asexual blood stages of Plasmodium falciparum. The imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-optimization program.[2] This discovery was part of a joint research program involving the Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome Trust, the Singapore Economic Development Board, and MMV.[3][4]

Preclinical Development

Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute for a candidate antimalarial.[2][5][6]

In Vitro Activity

KAF156 has shown potent activity against various stages of the Plasmodium life cycle.

Table 1: In Vitro Activity of KAF156

| Parameter | P. falciparum Strain/Stage | Value | Reference |

| IC50 | Asexual blood stage (drug-sensitive & resistant) | 6 - 17.4 nM | [7][8] |

| EC50 | Asexual blood stage (3D7 strain) | 10 nM | [2] |

| EC50 | Liver stage (P. berghei) | 10 nM | [2] |

| EC50 | Stage V gametocytes (P. falciparum) | 4 nM | [2] |

In Vivo Efficacy

In vivo studies in murine models of malaria have confirmed the potent therapeutic and prophylactic activity of KAF156.

Table 2: In Vivo Efficacy of KAF156 in Mouse Models

| Parameter | Mouse Model | Value | Reference |

| ED50 | P. berghei infected | 0.6 mg/kg | [7][8] |

| ED90 | P. berghei infected | 0.9 mg/kg | [7][8] |

| ED99 | P. berghei infected | 1.4 mg/kg | [7][8] |

| Prophylactic Dose | Sporozoite challenge | 10 mg/kg (single oral dose, fully protective) | [7][8] |

Mechanism of Action

The precise mechanism of action of KAF156 is still under investigation, but it is known to be novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but appears to disrupt essential cellular processes in the parasite.

Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or transport pathways.

Figure 1: Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.

Clinical Development

KAF156 has progressed through several phases of clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with uncomplicated malaria. It is being developed in combination with a new, improved formulation of lumefantrine.[2][12][13]

Phase I and IIa Studies

Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156. A proof-of-concept Phase IIa study (NCT01753323) showed that KAF156 was fast-acting and potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]

Phase IIb Studies

A key Phase IIb study is evaluating various dosing combinations and schedules of KAF156 with lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally single-dose, curative regimen.

Table 3: Summary of Key Clinical Trial Results for KAF156

| Trial Identifier | Phase | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Reference |

| NCT01753323 | IIa | 400 mg once daily for 3 days | Adults with uncomplicated P. vivax or P. falciparum malaria | Rapid parasite clearance | [4][14] |

| NCT01753323 | IIa | 800 mg single dose | Adults with uncomplicated P. falciparum malaria | Assessed 28-day cure rate | [4][14] |

| Phase IIb | IIb | KAF156 + Lumefantrine (various doses/schedules) | Adults, adolescents, and children with uncomplicated malaria | To determine optimal dosing regimen | [3][12] |

In the Phase IIa study, a 400 mg daily dose for three days resulted in rapid parasite clearance in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also evaluated to assess the potential for a single-dose cure.[4][14]

Experimental Protocols

In Vitro Susceptibility Assays

The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.

Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.

In Vivo Efficacy Studies (Mouse Model)

The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to assess the efficacy of antimalarial compounds.

-

Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.

-

Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-infection, and administered orally once daily for four consecutive days.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: The mean percent reduction in parasitemia in the treated group compared to the control group is calculated to determine the effective dose (ED50, ED90, ED99).

Conclusion and Future Directions

KAF156 represents a significant advancement in the field of antimalarial drug development. Its novel mechanism of action, multi-stage activity, and efficacy against resistant parasites underscore its potential to become a cornerstone of future malaria treatment and elimination strategies. Ongoing and planned clinical trials will further define its role in combination therapy for uncomplicated and potentially severe malaria. The development of a simple, single-dose regimen would be a transformative tool in the global effort to eradicate this devastating disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. The early preclinical and clinical development of this compound (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

- 8. malariaworld.org [malariaworld.org]

- 9. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. malariaworld.org [malariaworld.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazolopiperazine Class of Antimalarials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium species, particularly P. falciparum, pose a significant threat to global malaria control and elimination efforts. This has necessitated the discovery and development of new antimalarial agents with novel mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a promising new chemical class of antimalarials with potent activity against multiple stages of the parasite's life cycle, including those resistant to current therapies. This technical guide provides an in-depth overview of the imidazolopiperazine class, focusing on its core chemical features, mechanism of action, key compounds in development, and the experimental methodologies used for their evaluation. Quantitative data on efficacy and pharmacokinetics are presented, along with detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction to Imidazolopiperazines

Imidazolopiperazines are a novel class of synthetic compounds identified through high-throughput phenotypic screening against Plasmodium falciparum.[1] Structurally distinct from existing antimalarials like artemisinins and quinolines, they represent a critical advancement in the fight against drug-resistant malaria.[2] The lead clinical candidate from this class, ganaplacide (KAF156), along with other key compounds like GNF179, has demonstrated potent activity against asexual blood stages, liver stages, and the sexual gametocyte stages responsible for transmission.[3][4] This multi-stage activity makes them suitable candidates for prophylaxis, treatment, and transmission-blocking strategies.[4]

Mechanism of Action

The primary mechanism of action for the imidazolopiperazine class is the disruption of the Plasmodium falciparum intracellular secretory pathway.[3] This mode of action is distinct from most standard antimalarials.

Key effects include:

-

Inhibition of Protein Trafficking: IZPs interfere with the transport of proteins within the parasite.

-

Endoplasmic Reticulum (ER) Stress: Treatment with IZPs leads to the expansion of the parasite's ER, an indicator of significant ER stress and accumulation of unfolded proteins.[3]

-

Blockade of Permeation Pathways: These compounds prevent the establishment of new permeation pathways in the host red blood cell, which are critical for nutrient import and waste export by the parasite.[3]

Resistance to imidazolopiperazines has been linked to mutations in several parasite genes, including the cyclic amine resistance locus (PfCARL), an acetyl-CoA transporter (PfACT), and a UDP-galactose transporter (PfUGT).[5] These proteins are localized to the ER and Golgi apparatus, further supporting the secretory pathway as the primary target.[5]

Quantitative Data

The efficacy and pharmacokinetic properties of imidazolopiperazines have been characterized through extensive preclinical and clinical studies.

Table 1: In Vitro Efficacy of Imidazolopiperazines against P. falciparum

| Compound | Parasite Strain | IC₅₀ (nM) | Resistance Fold-Change | Reference(s) |

| KAF156 | 3D7 (Sensitive) | ~6 | - | [3] |

| KAF156 | Dd2 (Resistant) | - | - | |

| GNF179 | 3D7 (Sensitive) | 5 | - | [3] |

| GNF179 | W2 (Resistant) | 4.8 | - | |

| GNF179 | KAD452-R3 (pfcarl mutant) | ~1850 | ~340x | [3] |

Table 2: In Vivo Efficacy of Imidazolopiperazines in Murine Models

| Compound | Model | Dosing Regimen | Efficacy | Reference(s) |

| KAF156 | P. berghei | 10 mg/kg (single oral dose) | Full protection (prophylaxis) | [3] |

| Lead Compound | P. berghei | 100 mg/kg (single oral dose) | 99.4% parasitemia reduction | [2] |

| GNF179 | P. berghei | 100 mg/kg | 99.7% parasitemia reduction | [4] |

Table 3: Pharmacokinetic Parameters of this compound (KAF156) in Humans

| Parameter | Value | Condition | Reference(s) |

| Tₘₐₓ (Median) | 1 - 4 hours | Healthy Volunteers / Patients | [6] |

| Terminal Elimination Half-life (t½) | 44.1 ± 8.9 hours | Malaria Patients | [7] |

| Cₘₐₓ (Mean ± SD) | 1630 ± 446 ng/mL | Healthy Volunteers (800 mg single dose) | |

| Protective Concentration (95% Efficacy) | 21.5 ng/mL (at 24h post-dose) | CHMI Model | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of imidazolopiperazine antimalarials.

General Synthesis of the Imidazolopiperazine Core

The synthesis of the core imidazolopiperazine scaffold is often achieved through a multi-step process. A common route involves the Groebke–Blackburn three-component reaction.[2]

Protocol Outline:

-

Three-Component Reaction: An appropriately substituted 2-aminopyrazine, an isocyanide (e.g., 4-fluorophenyl isocyanide), and an aldehyde (e.g., 4-fluorobenzaldehyde) are reacted to furnish the imidazole skeleton.[2]

-

Ring Reduction: The pyrazine ring of the resulting intermediate is reduced to a piperazine. This is typically achieved using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[2]

-

Amidation: The piperazine nitrogen is then coupled with a protected amino acid (e.g., N-Boc-glycine) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

-

Deprotection: The protecting group (e.g., Boc) is removed, typically using an acid like trifluoroacetic acid (TFA), to yield the final imidazolopiperazine compound.[2]

Further modifications to the core and peripheral groups are performed to optimize potency and pharmacokinetic properties.[8]

In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This is the most common method for determining the 50% inhibitory concentration (IC₅₀) of compounds against asexual P. falciparum blood stages. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

Complete culture medium (RPMI-1640, human serum/Albumax II, hypoxanthine, gentamicin)

-

Asynchronous or synchronized ring-stage P. falciparum culture

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

-

Parasite Inoculation: Adjust a synchronized ring-stage parasite culture to 0.5-1% parasitemia and 2% hematocrit. Add this parasite suspension to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]

-

Lysis and Staining: a. Prepare a working SYBR Green I solution by diluting the stock 2x to 4x in lysis buffer. b. Add an equal volume of the SYBR Green I/lysis buffer to each well. c. Seal the plate and incubate in the dark at room temperature for 1-24 hours.[9]

-

Fluorescence Reading: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Normalize the data to the drug-free control wells (100% growth). Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

In Vivo Efficacy Testing (Peter's 4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound on an early P. berghei infection in mice.[10]

Materials:

-

Swiss albino or other suitable mice (e.g., BALB/c)

-

Chloroquine-sensitive Plasmodium berghei strain

-

Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)

-

Standard drug (e.g., Chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect mice intraperitoneally (IP) with 0.2 mL of a suspension containing approximately 1x10⁷ P. berghei-parasitized red blood cells.[10]

-

Treatment: Two to four hours post-infection (Day 0), randomly assign mice to groups (n=5). Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).[11] A negative control group receives only the vehicle, and a positive control group receives a standard drug like chloroquine.

-

Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.

-

Staining and Counting: Stain smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

-

Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia relative to the negative control group using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.[12]

-

Survival Monitoring (Optional): Monitor the mean survival time for each group.

Drug Discovery and Evaluation Workflow

The development of a new antimalarial class like imidazolopiperazines follows a structured pipeline from initial discovery to preclinical evaluation.

Conclusion

The imidazolopiperazine class represents a significant breakthrough in antimalarial drug discovery, offering a novel mechanism of action with potent, multi-stage activity against drug-sensitive and drug-resistant parasites. The lead candidate, this compound (KAF156), is advancing through clinical development in combination with other agents, holding the potential to become a next-generation therapy to combat malaria. The technical information and detailed protocols provided in this guide are intended to support ongoing research and development efforts aimed at harnessing the full potential of this promising class of compounds to address the urgent global health challenge of malaria.

References

- 1. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]

- 2. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1 evaluation of the pharmacokinetic/pharmacodynamic interaction of the anti-malarial agents KAF156 and piperaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iddo.org [iddo.org]

- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmv.org [mmv.org]

- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Molecular Target Identification of Ganaplacide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class of compounds. It exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains, making it a critical component in the future of malaria treatment. This technical guide provides an in-depth overview of the scientific endeavors to identify the molecular target of this compound, focusing on the experimental methodologies, key findings, and the current understanding of its mechanism of action.

Unveiling the Target: A Multi-pronged Approach

Key Experimental Approaches in Target Deconvolution:

-

In Vitro Evolution and Genome Analysis: Initial studies involved culturing Plasmodium falciparum parasites under escalating concentrations of this compound to select for resistant mutants. Whole-genome sequencing of these resistant strains consistently identified mutations in genes such as the P. falciparum cyclic amine resistance locus (PfCARL), the acetyl-CoA transporter (PfACT), and the UDP-galactose transporter (PfUGT). However, these are now largely considered to be mediators of multidrug resistance rather than the direct targets of this compound.[1][2][3]

-

Yeast as a Model System: To further investigate the mechanism, studies were conducted in the model organism Saccharomyces cerevisiae. Yeast clones resistant to imidazolopiperazines were found to harbor mutations in genes associated with the endoplasmic reticulum (ER), particularly those involved in lipid homeostasis and autophagy.[4]

-

Affinity-Based Proteomics: A significant breakthrough came from proteomic affinity chromatography. Using a chemical analog of this compound (GNF179) immobilized on beads, researchers were able to "pull down" interacting proteins from parasite lysates.[4][5] This unbiased approach identified a putative dynamin-like GTPase, SEY1 (Synthetic Enhancement of YOP1), as a high-confidence binding partner.[5]

-

Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. A drug binding to its target protein typically increases the protein's melting temperature. Experiments demonstrated that GNF179 increased the melting temperature of Plasmodium SEY1, providing strong evidence of a direct physical interaction within the cellular environment.[4][5]

-

Biophysical Interaction Studies (Surface Plasmon Resonance - SPR): To quantify the binding affinity between the drug and the putative target, SPR was employed. This technique measures the interaction between a ligand (GNF179) and an immobilized protein (P. knowlesi SEY1) in real-time, allowing for the determination of binding kinetics.[5]

-

Enzymatic Assays: Since SEY1 is a predicted GTPase, its enzymatic activity was directly measured in the presence of GNF179. These experiments showed that GNF179 inhibits the GTPase activity of recombinant P. vivax SEY1.[5]

-

Cellular Imaging: Using fluorescently-labeled GNF179 and ultrastructure expansion microscopy, researchers observed the drug localizing to the parasite's ER.[5][6] Furthermore, treatment with GNF179 led to significant morphological changes, including ER expansion and detachment of the Golgi apparatus from the nucleus.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the molecular target identification studies of this compound and its analogs.

| Parameter | Compound | Target/Organism | Value | Experimental Method | Reference |

| IC50 | This compound (KAF156) | P. falciparum (drug-sensitive and resistant strains) | 6 - 17.4 nM | In vitro growth inhibition assay | [7] |

| IC50 | GNF179 | P. falciparum (wild-type) | ~5 nM | In vitro growth inhibition assay | [8] |

| IC50 | GNF179-NBD conjugate | P. falciparum (wild-type) | 19 nM | In vitro growth inhibition assay | [8] |

| IC50 | GNF179-Coumarin-1 conjugate | P. falciparum (wild-type) | 1.2 µM | In vitro growth inhibition assay | [8] |

| Equilibrium Dissociation Constant (KD) | GNF179 | Recombinant P. knowlesi SEY1 | Not explicitly quantified in the provided text | Surface Plasmon Resonance (SPR) | [5] |

| GTPase Activity Inhibition | GNF179 (125 µM) | Recombinant P. vivax SEY1-containing lysate | Inhibition observed | GTPase activity assay (measuring free phosphate) | [5] |

| Transmission Blocking Activity | GNF179 | P. falciparum gametocytes | Abolished oocyst formation at 5 nM | Ex vivo direct membrane feeding assay | [9] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the identification of this compound's molecular target.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound or its analogs directly bind to a target protein within intact parasite cells by measuring changes in the protein's thermal stability.

Methodology:

-

Parasite Culture and Treatment: P. falciparum-infected erythrocytes are cultured to the desired stage (e.g., ring stage). The parasites are then treated with the test compound (e.g., GNF179) or a vehicle control (DMSO) for a specified duration.

-

Heat Treatment: The treated cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.

-

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

-

Protein Analysis: The amount of the specific protein of interest (e.g., SEY1) remaining in the soluble fraction at each temperature is quantified. This is typically done by:

-

Western Blotting: For a targeted approach, the soluble fractions are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to the protein of interest.

-

Mass Spectrometry (Proteome-wide CETSA): For an unbiased, proteome-wide analysis, the soluble proteins are digested into peptides, labeled with tandem mass tags (TMTs), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in the thermal stability of thousands of proteins simultaneously.

-

-

Data Analysis: The data is plotted as the fraction of soluble protein versus temperature. A rightward shift in the melting curve for a specific protein in the presence of the drug indicates stabilization due to binding.

GTPase Activity Assay

Objective: To determine if this compound or its analogs inhibit the enzymatic activity of the putative target, SEY1.

Methodology:

-

Recombinant Protein Expression and Purification: The gene encoding for Plasmodium SEY1 is cloned into an expression vector and the protein is expressed in a suitable system (e.g., E. coli). The recombinant protein is then purified, for instance, using a Ni-NTA column for His-tagged proteins.

-

GTPase Reaction: The assay is set up in a multi-well plate. Each reaction contains the purified SEY1-containing eluate, a buffer optimized for GTPase activity, and varying concentrations of GTP.

-

Inhibitor Treatment: The test compound (e.g., GNF179) or a control compound is added to the reaction mixtures.

-

Incubation: The reactions are incubated for a specific time (e.g., 30 minutes) at a controlled temperature to allow for GTP hydrolysis.

-

Phosphate Detection: The amount of inorganic phosphate released during GTP hydrolysis is measured. This is often done using a colorimetric method where a reagent reacts with free phosphate to produce a colored product that can be measured by absorbance at a specific wavelength (e.g., 360 nm).

-

Data Analysis: The rate of GTP hydrolysis is calculated and compared between the treated and untreated samples to determine the extent of inhibition.

Affinity Chromatography

Objective: To identify proteins from parasite lysate that physically interact with this compound or its analogs.

Methodology:

-

Probe Synthesis and Immobilization: A chemical analog of this compound is synthesized with a linker that allows it to be covalently attached to chromatography beads (e.g., sepharose beads). Control beads are also prepared, either with no ligand or with an inactive compound.

-

Parasite Lysis: P. falciparum parasites are harvested and lysed to release their proteins.

-

Incubation: The parasite lysate is incubated with the drug-conjugated beads and the control beads to allow for protein binding.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The proteins that specifically bound to the drug-conjugated beads are eluted.

-

Protein Identification: The eluted proteins are identified using mass spectrometry. Proteins that are significantly enriched on the drug-conjugated beads compared to the control beads are considered potential binding partners.

Visualizing the Process and Pathway

To better illustrate the experimental logic and the proposed mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for this compound's molecular target identification.

Caption: Proposed mechanism of action of this compound via inhibition of SEY1.

Conclusion

The identification of the molecular target of a novel drug is a complex yet crucial step in its development. For this compound, a comprehensive array of modern biological techniques has illuminated its mechanism of action. While the dynamin-like GTPase SEY1 has emerged as a primary candidate target, the full picture of this compound's interaction with the parasite's cellular machinery continues to be refined. The disruption of the essential protein secretory pathway represents a novel antimalarial strategy, and a deeper understanding of this process will be invaluable for the development of next-generation therapies and for managing the emergence of drug resistance.

References

- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]

- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Efficacy of Ganaplacide Against Malaria Parasites: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of Ganaplacide (KAF156), a novel imidazolopiperazine antimalarial compound, against various life cycle stages of Plasmodium falciparum, the deadliest malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

This compound has demonstrated potent nanomolar activity against asexual blood stages, including artemisinin-resistant strains, as well as transmission-blocking potential by targeting mature gametocytes.[1] Its novel mechanism of action, which is still under full elucidation but is thought to involve the disruption of the parasite's internal protein transport systems, makes it a promising candidate to overcome existing drug resistance.[2][3][4]

Quantitative Analysis of In Vitro Activity

The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound against different stages and strains of P. falciparum. The data highlights its potent activity, often in the low nanomolar range.

Table 1: In Vitro Activity of this compound Against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum

| Parameter | This compound (nM) | Cipargamin (nM) | Artesunate (nM) |

| Asexual Stages IC₅₀ (Mean ± SD) | 5.6 ± 1.2 | 2.4 ± 0.7 | 1.4 ± 0.7 |

| Male Gametocytes IC₅₀ (Mean ± SD) | 6.9 ± 3.8 | 115.6 ± 66.9 | 317.7 ± 197.7 |

| Female Gametocytes IC₅₀ (Mean ± SD) | 47.5 ± 54.7 | 104.9 ± 84.3 | 493.0 ± 240.2 |

Data derived from studies on artemisinin-resistant P. falciparum isolates with K13 mutations (C580Y, G449A, and R539T) from Thailand and Cambodia.[1]

Table 2: Comparative IC₅₀ Values of this compound Against Various P. falciparum Strains

| P. falciparum Strain | This compound IC₅₀ (nM) |

| NF54 (Wild Type) | 7.7 ± 0.3 |

| Artemisinin-resistant isolates (mean) | 5.6 ± 1.2 |

| ANL9G(R539T) | 5.9 ± 0.3 |

| APS2G(R539T) | 5.3 ± 1.0 |

| APS9G(C580Y) | 4.3 ± 1.2 |

| APL5G (C580Y) | 7.2 ± 0.3 |

| APL9G(C580Y) | 5.3 ± 1.2 |

| ARN2G(G449A) | 6.1 ± 0.9 |

IC₅₀ values were determined from at least three independent replicates.[1] It is noteworthy that this compound's activity is not significantly impaired by mutations in genes associated with resistance to other antimalarials, such as pfk13, pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr, nor by pfmdr1 gene amplification.[5][6][7]

Experimental Protocols

The primary method for evaluating the in vitro antimalarial activity of this compound is the SYBR Green I-based assay.

SYBR Green I-Based 72-Hour In Vitro Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA.

Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

This compound and control compounds (serially diluted)

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Synchronization: Ring-stage parasites are synchronized using methods like 5% D-sorbitol treatment.[5]

-

Plate Preparation: Serial dilutions of this compound and control drugs are prepared and added to the 96-well plates.

-

Parasite Seeding: Synchronized ring-stage parasites are adjusted to a specific parasitemia (e.g., 1%) and hematocrit and added to the wells containing the drug dilutions.[5]

-

Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I stain is added to bind to the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[5]

-

Data Analysis: The IC₅₀ values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Visualizing Methodologies and Mechanisms

To further elucidate the experimental processes and proposed mechanisms of action, the following diagrams are provided.

The precise molecular target of this compound is still under investigation, but current evidence points towards two primary mechanisms.

One proposed mechanism is the disruption of the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[2][3][4] Another suggested target is the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a collapse of the parasite's mitochondrial membrane potential and subsequent death.[8]

Conclusion

This compound exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its efficacy against multiple life cycle stages, including those responsible for transmission, underscores its potential as a next-generation antimalarial. The compound's novel mechanism of action provides a valuable tool in the face of growing artemisinin resistance. Further research to fully elucidate its molecular targets will be crucial for its optimal deployment in future antimalarial combination therapies.

References

- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 4. Comment: New malaria treatment shows promise against drug-resistant parasites | LSTM [lstmed.ac.uk]

- 5. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is this compound/Lumefantrine used for? [synapse.patsnap.com]

Ganaplacide Resistance Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganaplacide (formerly KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class, demonstrating potent activity against multiple life-cycle stages of Plasmodium falciparum, including strains resistant to current frontline therapies. Developed by Novartis in partnership with the Medicines for Malaria Venture (MMV), this compound is a critical component of the combination therapy this compound/lumefantrine (GanLum), which has shown high efficacy in recent clinical trials. Understanding the resistance profile of this compound is paramount for its strategic deployment and long-term viability as an antimalarial agent. This guide provides a comprehensive overview of the known resistance mechanisms, associated genetic mutations, and the experimental protocols used to characterize the resistance profile of this compound.

Mechanism of Action

This compound exerts its antimalarial effect through a novel mechanism of action, distinct from existing drug classes.[1][2] It disrupts the parasite's intracellular secretory pathway, which is vital for protein trafficking and the establishment of new permeation pathways essential for its survival within red blood cells.[3][4] This disruption leads to an expansion of the endoplasmic reticulum (ER), indicating significant ER stress.[3][4] While the precise molecular target is not yet fully elucidated, this mode of action offers a significant advantage against parasites that have developed resistance to current drugs.[5]

In Vitro Resistance Profile and Associated Mutations

Decreased susceptibility to this compound in Plasmodium falciparum has been primarily associated with mutations in three specific genes through in vitro selection studies.[5] These genes encode proteins located at the Golgi apparatus and the endoplasmic reticulum.[6]

-

P. falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900): Mutations in this gene are strongly correlated with this compound resistance. PfCARL encodes a protein with seven transmembrane domains that localizes to the cis-Golgi apparatus and is believed to play a role in protein sorting and membrane trafficking.[7][8]

-

P. falciparum acetyl-CoA transporter (PfACT, PF3D7_1036800): Mutations in this gene have also been selected for in vitro and are associated with reduced susceptibility to this compound.[6]

-

P. falciparum UDP-galactose transporter (PfUGT, PF3D7_1113300): A mutation in this transporter has been linked to a significant shift in susceptibility to a compound closely related to this compound.[9]

It is important to note that these proteins are not thought to be the direct targets of this compound but rather are involved in mechanisms that allow the parasite to tolerate the drug's effects.[4][5]

Quantitative Data on this compound Resistance

The following table summarizes the reported changes in the half-maximal inhibitory concentration (IC50) of this compound associated with mutations in the key resistance-mediating genes.

| Gene | Mutation(s) | Parasite Strain | Fold Increase in IC50 | Reference IC50 (Wild-Type) | Mutant IC50 | Notes |

| PfCARL | Multiple variants (e.g., L830V, S1076N/I, V1103L, I1139K) | Dd2, NF54 | >40-fold | Dd2: 3.1 nM ± 0.25 | Dd2 I1139K: 1.07 µM ± 107 | Mutations in PfCARL are sufficient to confer resistance.[7][10] |

| PfCARL | Not specified | Laboratory strains | Up to 458-fold | Not specified | Not specified | Resistance extends to the sexual stages of the parasite.[11] |

| PfACT | I140V | Ugandan clinical isolates | Modest decrease in susceptibility | Median IC50 of 13.8 nM for all isolates | Not specified | This mutation was found in over 20% of the Ugandan isolates studied.[12] |

| PfUGT | Not specified | Laboratory strains | ~500-fold (to a related compound) | Not specified | Not specified | This was observed with KAF179, a close analog of this compound.[9] |

Experimental Protocols

In Vitro Selection of this compound-Resistant Plasmodium falciparum

This protocol outlines the general steps for selecting this compound-resistant parasite lines in a continuous culture system.

Objective: To generate P. falciparum strains with decreased susceptibility to this compound through continuous drug pressure.

Materials:

-

P. falciparum culture (e.g., Dd2, NF54)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

-

Microscope for parasitemia determination

Procedure:

-

Initiation of Culture: Start with a high-density culture of synchronous ring-stage parasites (e.g., 10^9 parasites).

-

Drug Pressure Application:

-

Stepwise Method: Begin by exposing the parasite culture to this compound at a concentration equivalent to the IC50. Maintain the culture until parasite growth recovers. Once the culture is stable, incrementally increase the drug concentration.[13]

-

Pulse Method: Expose the parasite culture to a high concentration of this compound (e.g., 3-5 times the IC50) for a short period (e.g., 48-72 hours). Remove the drug and allow the parasite population to recover. Repeat this cycle.[13]

-

-

Culture Maintenance: Change the media and add fresh erythrocytes as needed to maintain a healthy culture. Monitor parasitemia regularly by Giemsa-stained blood smears.

-

Selection of Resistant Population: Continue the drug pressure for an extended period (several months) until a parasite population that can consistently grow in the presence of a high concentration of this compound is established.

-

Cloning of Resistant Parasites: Once a resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.

-

Confirmation of Resistance: Characterize the phenotype of the cloned resistant parasites by determining the IC50 using the SYBR Green I-based assay and compare it to the parental sensitive strain.

SYBR Green I-Based Drug Susceptibility Assay

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To determine the IC50 of this compound against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium

-

Human erythrocytes

-

This compound serial dilutions

-

96-well black, clear-bottom plates

-

Lysis buffer with SYBR Green I

-

Fluorescence plate reader

Procedure:

-

Plate Preparation: Prepare serial dilutions of this compound in complete culture medium and add them to the wells of a 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.

-

Parasite Addition: Adjust the parasite culture to a starting parasitemia of ~0.5% and a hematocrit of 2%. Add the parasite suspension to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.[1]

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour. Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

-

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Molecular Characterization of Resistance Mutations

Objective: To identify genetic mutations in candidate resistance genes (PfCARL, PfACT, PfUGT) from this compound-resistant parasite lines.

Materials:

-

Genomic DNA extracted from resistant and sensitive parasite lines

-

PCR primers specific for the target genes

-

Taq DNA polymerase and PCR reagents

-

Gel electrophoresis equipment

-

Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the cultured parasites.

-

PCR Amplification: Amplify the target genes (PfCARL, PfACT, PfUGT) from the genomic DNA using gene-specific primers.

-

Sequencing:

-

Sanger Sequencing: Purify the PCR products and sequence them using the Sanger method. This is suitable for analyzing specific mutations in a small number of samples.[14][15]

-

Next-Generation Sequencing (NGS): For a more comprehensive analysis, especially in the absence of known mutations, perform whole-genome sequencing or targeted amplicon deep sequencing of the resistant and parental parasite lines.[16]

-

-

Sequence Analysis: Align the sequences from the resistant parasites to the reference sequence of the sensitive parental strain to identify single nucleotide polymorphisms (SNPs) or other genetic variations.

Visualizations

Proposed Mechanism of Action and Resistance

Caption: Proposed mechanism of this compound action on the parasite's secretory pathway and the role of resistance mutations.

Experimental Workflow for Resistance Characterization

Caption: Workflow for the in vitro selection and characterization of this compound-resistant P. falciparum.

Logical Relationship of Mutations to Resistance

Caption: Logical flow from drug pressure to the emergence of the this compound resistance phenotype via specific mutations.

Conclusion

This compound represents a promising new tool in the fight against malaria, particularly in the face of growing resistance to existing therapies. Its novel mechanism of action makes it effective against current drug-resistant parasite strains. However, the ability of P. falciparum to develop resistance in vitro through mutations in PfCARL, PfACT, and PfUGT underscores the importance of continued surveillance and responsible use. The combination of this compound with lumefantrine is a strategic approach to mitigate the risk of resistance emergence. The methodologies outlined in this guide provide a framework for the ongoing characterization of this compound's resistance profile, which will be crucial for preserving its efficacy for years to come.

References

- 1. iddo.org [iddo.org]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Sanger sequencing and deconvolution of polyclonal infections: a quantitative approach to monitor drug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro generation of drug-resistant P. falciparum lines [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Analysis of Plasmodium falciparum Genotyping via SNP Detection, Microsatellite Profiling, and Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

Ganaplacide: A Multi-Stage Assault on the Malaria Parasite Life Cycle

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial compound belonging to the imidazolopiperazine class, demonstrating potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2][3] This technical guide provides an in-depth overview of this compound's effects on the malaria parasite, consolidating quantitative data on its efficacy, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. Developed in partnership by Novartis and Medicines for Malaria Venture (MMV), this compound, in combination with lumefantrine (GanLum), represents a significant advancement in the fight against malaria, particularly in the context of emerging artemisinin resistance.[4][5]

Introduction

The global effort to control and eliminate malaria is critically threatened by the emergence and spread of drug-resistant Plasmodium falciparum. This compound offers a novel mechanism of action, disrupting the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[4][5][6][7] This unique mode of action confers activity against a broad spectrum of parasite strains, including those resistant to current frontline therapies.[2] Furthermore, its activity extends beyond the symptomatic asexual blood stages to include the sexual gametocyte stages responsible for transmission and the clinically silent liver stages, positioning it as a potential tool for both treatment and prevention.[1][2][3]

Effects on Malaria Parasite Life Cycle Stages

This compound exhibits a multi-stage activity profile, targeting the malaria parasite at critical points in its life cycle, thereby contributing to both clinical cure and the reduction of transmission.

References

- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. novartis.com [novartis.com]

- 5. Promising Non-Artemisinin Malaria Drug Succeeds in Phase III Trial | news.myScience / news / wire - news in brief [myscience.ch]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Complete Plasmodium falciparum liver-stage development in liver-chimeric mice [jci.org]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ganaplacide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class.[1] It is in late-stage clinical development in combination with lumefantrine for the treatment of uncomplicated malaria caused by Plasmodium falciparum and P. vivax.[1][2] this compound exhibits potent activity against both the asexual blood stages and the sexual (gametocyte) stages of the parasite, suggesting a potential role in not only treating the infection but also in blocking its transmission.[3][4] Given the rise of resistance to current artemisinin-based combination therapies (ACTs), the development of new antimalarials with novel mechanisms of action, such as this compound, is a global health priority.[5]

These application notes provide a detailed protocol for the in vitro susceptibility testing of this compound against Plasmodium falciparum using the SYBR Green I-based fluorescence assay. This method is a widely used, reliable, and cost-effective alternative to traditional isotopic assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Mechanism of Action

The precise mechanism of action of this compound is still under investigation, with several potential targets and pathways being reported. Some studies suggest that this compound inhibits the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential.[6] Other reports indicate that it may disrupt the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[7][8] Furthermore, resistance to this compound has been associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL), acetyl-CoA transporter (PfACT), and UDP-galactose transporter (PfUGT), although these are not thought to be the direct targets of the drug.[1][9]

Caption: Proposed Mechanisms of Action of this compound.

In Vitro Susceptibility of this compound against Plasmodium falciparum

The following table summarizes the in vitro activity of this compound against various strains of P. falciparum, including those resistant to artemisinin. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.

| P. falciparum Strain/Isolate | Resistance Profile | IC50 (nM) | Reference(s) |

| Various Ugandan Isolates (n=750) | Field Isolates | Median: 13.8 | [2][9] |

| Artemisinin-Resistant Isolates | K13 mutations (C580Y, G449A, R539T) | Mean: 5.6 (± 1.2) | [3] |

| Various Strains | Artemisinin-Susceptible | 6 - 17 | [10] |

| Various Strains | Artemisinin-Resistant | 3 - 11 | [10] |

| Mature Gametocytes (Male) | Artemisinin-Resistant | Mean: 6.9 (± 3.8) | [3] |

| Mature Gametocytes (Female) | Artemisinin-Resistant | Mean: 47.5 (± 54.7) | [3] |

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

This protocol details the methodology for determining the in vitro susceptibility of P. falciparum to this compound.

Materials and Reagents

-

Plasmodium falciparum culture (synchronized to ring stage)

-

Human erythrocytes (O+ blood type)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

96-well black, clear-bottom microplates

-

Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

-

Incubator with controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C

-

Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

Experimental Workflow

Caption: SYBR Green I Assay Workflow.

Step-by-Step Procedure

-

Preparation of Drug Dilutions:

-

Prepare a series of 2-fold serial dilutions of this compound from the stock solution using complete parasite culture medium.

-

The final concentrations should typically range from approximately 0.1 nM to 100 nM to encompass the expected IC50 value.

-

Include a drug-free control (medium only) and a background control (uninfected erythrocytes).

-

-

Plate Seeding:

-

In a 96-well microplate, add the this compound dilutions in triplicate.

-

Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a hematocrit of 2%.

-

Add the parasite culture to each well containing the drug dilutions and the drug-free control wells.

-

Add uninfected erythrocytes at a 2% hematocrit to the background control wells.

-

-

Incubation:

-

Cell Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

-

After the incubation period, carefully remove the plate from the incubator.

-

Add the SYBR Green I lysis buffer to each well.

-

Seal the plate and incubate in the dark at room temperature for at least 1 hour.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[10]

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the background control wells from all other wells.

-

Normalize the data by expressing the fluorescence intensity of the drug-treated wells as a percentage of the drug-free control.

-

Plot the percentage of parasite growth against the log of the drug concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The SYBR Green I-based fluorescence assay is a robust and sensitive method for determining the in vitro susceptibility of P. falciparum to this compound. This protocol provides a standardized framework for researchers to evaluate the activity of this promising antimalarial candidate against both laboratory-adapted strains and clinical isolates. Consistent and reproducible susceptibility testing is crucial for monitoring the efficacy of new antimalarial drugs and for understanding the potential for resistance development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. expert reaction to press release from Novartis about their phase III trial of their next-generation malaria treatment KLU156 (GanLum) | Science Media Centre [sciencemediacentre.org]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound/Lumefantrine used for? [synapse.patsnap.com]

- 7. novartis.com [novartis.com]

- 8. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]

- 9. Ex vivo susceptibilities to this compound and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ganaplacide and Lumefantrine Combination Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. Ganaplacide (formerly KAF156), an imidazolopiperazine, and lumefantrine, a well-established antimalarial, present a promising combination therapy. This compound exhibits a novel mechanism of action, disrupting the parasite's internal protein transport systems, while lumefantrine is understood to interfere with the detoxification of heme by inhibiting the formation of hemozoin.[1] The evaluation of such combinations is critical to determine their potential for synergistic, additive, or antagonistic interactions, which can inform clinical development and dosing strategies.

These application notes provide a detailed protocol for the in vitro assessment of the this compound and lumefantrine combination against P. falciparum, utilizing the SYBR Green I-based fluorescence assay. Furthermore, methodologies for data analysis to determine drug interactions via isobologram analysis and a protocol for assessing cytotoxicity are described.

Mechanisms of Action

This compound: This novel compound belongs to the imidazolopiperazine class and is active against both P. falciparum and P. vivax. Its mechanism is believed to involve the disruption of the parasite's internal protein secretory pathway, a novel target in antimalarial therapy.

Lumefantrine: An aryl-amino alcohol antimalarial, lumefantrine is a staple in current artemisinin-based combination therapies (ACTs). Its primary mode of action is the inhibition of β-hematin formation, leading to the accumulation of toxic free heme within the parasite's food vacuole. It may also inhibit nucleic acid and protein synthesis.[1]

Data Presentation

The following tables summarize the in vitro activity of this compound and lumefantrine against various strains of P. falciparum.

Table 1: In Vitro Activity of this compound and Lumefantrine Against P. falciparum Strains

| Drug | P. falciparum Strain | IC50 (nM) ± SD |

| This compound | F32-ART | 3 ± 1 |

| 3D7 R561H | 11 ± 2 | |

| SMT010 P413A | 7 ± 1 | |

| IPC6610 | 9 ± 2 | |

| IPC8262 | 8 ± 1 | |

| IPC8461 | 9 ± 1 | |

| Lumefantrine | F32-ART | 14 ± 2 |

| 3D7 R561H | 89 ± 15 | |

| SMT010 P413A | 23 ± 5 | |

| IPC6610 | 20 ± 4 | |

| IPC8262 | 21 ± 3 | |

| IPC8461 | 22 ± 4 |

Data extracted from in vitro studies.[1] IC50 values represent the concentration of the drug that inhibits 50% of parasite growth.

Table 2: Activity of this compound against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum

| Stage | Mean IC50 (nM) ± SD |

| Asexual Stages | 5.6 ± 1.2 |

| Male Gametocytes (Stage V) | 6.9 ± 3.8 |